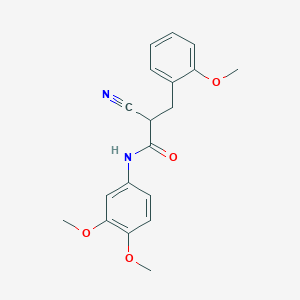
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide, also known as 2-Cyano-N-DMPP, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in water and organic solvents. It has been used in a range of scientific research applications, including as a substrate for enzymes, as a reagent for organic synthesis, and as a fluorescent dye.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide involves the reaction of 3-(2-methoxyphenyl)propanoic acid with 3,4-dimethoxybenzaldehyde to form 3-(2-methoxyphenyl)-3,4-dimethoxypropanal. This intermediate is then reacted with malononitrile to form 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide.
Starting Materials
3-(2-methoxyphenyl)propanoic acid, 3,4-dimethoxybenzaldehyde, malononitrile
Reaction
Step 1: 3-(2-methoxyphenyl)propanoic acid is reacted with thionyl chloride to form 3-(2-methoxyphenyl)propanoyl chloride., Step 2: 3-(2-methoxyphenyl)propanoyl chloride is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine to form 3-(2-methoxyphenyl)-3,4-dimethoxypropanal., Step 3: 3-(2-methoxyphenyl)-3,4-dimethoxypropanal is reacted with malononitrile in the presence of a base such as potassium carbonate to form 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme acetylcholinesterase. It has also been used as a reagent for organic synthesis, and as a fluorescent dye for labeling proteins and other biomolecules.
Mécanisme D'action
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmission.
Effets Biochimiques Et Physiologiques
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, leading to increased neurotransmission. It has also been shown to have anticonvulsant and anxiolytic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. It is also relatively stable, making it suitable for long-term storage. One limitation is that it is toxic and can be irritating to the skin and eyes, so it should be handled with care.
Orientations Futures
There are a number of potential future directions for research on 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamidePP. One potential direction is to further explore its mechanism of action and its effects on neurotransmission. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be done to explore its potential as a fluorescent dye for labeling proteins and other biomolecules. Finally, further research could be done to explore its potential as a reagent for organic synthesis.
Propriétés
IUPAC Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-7-5-4-6-13(16)10-14(12-20)19(22)21-15-8-9-17(24-2)18(11-15)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDGZUIJJLTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2442287.png)
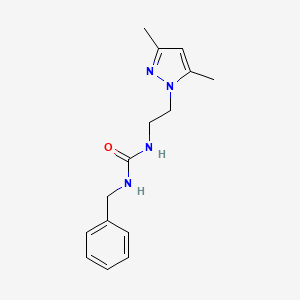
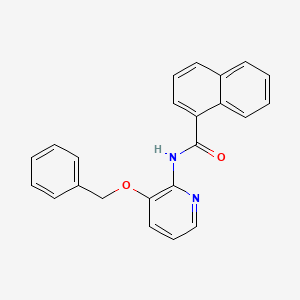
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)
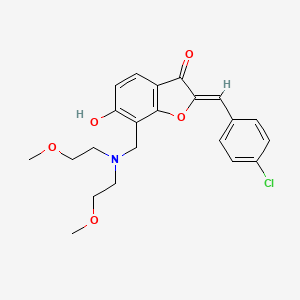
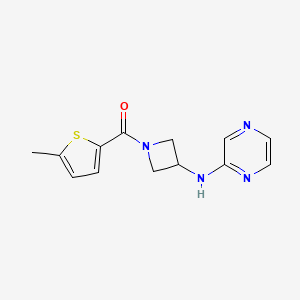
![2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2442295.png)
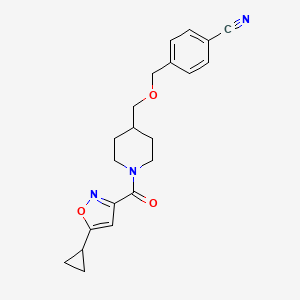

![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)